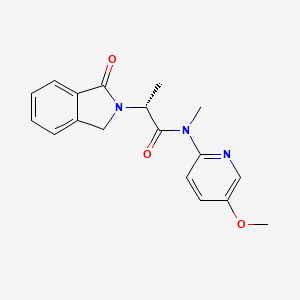
(2R)-N-(5-methoxypyridin-2-yl)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-(5-methoxypyridin-2-yl)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (2R)-N-(5-methoxypyridin-2-yl)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)propanamide is not fully understood. However, it has been suggested that the compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been suggested that the compound may reduce inflammation and oxidative stress by modulating the activity of certain signaling pathways involved in these processes. The anti-diabetic effects of the compound may be due to its ability to improve insulin sensitivity and glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. The compound has also been found to reduce inflammation and oxidative stress by modulating the activity of certain signaling pathways involved in these processes. Additionally, it has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R)-N-(5-methoxypyridin-2-yl)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)propanamide in lab experiments is its potential as a therapeutic agent for cancer, inflammation, and diabetes. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on (2R)-N-(5-methoxypyridin-2-yl)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)propanamide. One direction is to further investigate the mechanism of action of the compound, particularly its effects on signaling pathways involved in cancer, inflammation, and diabetes. Another direction is to explore the potential of the compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Synthesis Methods
The synthesis of (2R)-N-(5-methoxypyridin-2-yl)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)propanamide involves the reaction of 5-methoxypyridine-2-carbaldehyde, N-methyl glycine methyl ester, and 3-oxo-1H-isoindole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound.
Scientific Research Applications
(2R)-N-(5-methoxypyridin-2-yl)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)propanamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, anti-inflammatory, and anti-diabetic properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of cancer therapeutics. Additionally, it has been found to reduce inflammation and oxidative stress in animal models of inflammation, suggesting its potential use in the treatment of inflammatory diseases. The compound has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes, indicating its potential as an anti-diabetic agent.
properties
IUPAC Name |
(2R)-N-(5-methoxypyridin-2-yl)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12(21-11-13-6-4-5-7-15(13)18(21)23)17(22)20(2)16-9-8-14(24-3)10-19-16/h4-10,12H,11H2,1-3H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUPLJVZFYDJFL-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=NC=C(C=C1)OC)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N(C)C1=NC=C(C=C1)OC)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-methyl-1,2-oxazol-4-yl)methyl]-5-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]-1,2,4-oxadiazole](/img/structure/B7353427.png)
![5-[(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-3-yl]-3-(1,2-thiazol-3-yl)-1,2,4-oxadiazole](/img/structure/B7353431.png)
![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-(2-methylpyridin-4-yl)triazole-4-carboxamide](/img/structure/B7353440.png)
![1-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(3-fluoro-5-morpholin-4-ylphenyl)urea](/img/structure/B7353444.png)
![3-[(3-benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methyl]cyclobutan-1-amine](/img/structure/B7353452.png)
![6-[[(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidin-1-yl]methyl]pyridazin-3-amine](/img/structure/B7353460.png)
![1-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B7353463.png)
![1-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]urea](/img/structure/B7353479.png)
![1-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-[5-(oxan-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B7353480.png)
![1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea](/img/structure/B7353481.png)
![(1R,3S)-3-[3-[4-(pyrazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine](/img/structure/B7353484.png)
![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(5-methoxypyridin-2-yl)-N-methyltriazole-4-carboxamide](/img/structure/B7353492.png)
![(3aS,7aS)-3a-[3-[2-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl]-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole](/img/structure/B7353506.png)
![(3aS,7aS)-3a-[3-(5-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole](/img/structure/B7353516.png)